The synthesis of Secretin (5-27) (porcine) typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
The typical yield for this synthesis method ranges from 10% to 15% based on theoretical calculations.
Secretin (5-27) has a specific sequence of amino acids that defines its structure and function. The molecular structure includes:
Detailed structural analysis often employs techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate the three-dimensional arrangement of atoms within the molecule.
Secretin (5-27) primarily participates in peptide bond formation and cleavage reactions. Key chemical reactions include:
These reactions are crucial for understanding how modifications can affect the activity and efficacy of secretin analogs.
The mechanism of action for Secretin (5-27) involves several key steps:
This signaling pathway illustrates how secretin plays a critical role in digestive physiology.
The physical and chemical properties of Secretin (5-27) include:
These properties are essential for its application in both research and clinical settings.
Secretin (5-27) has several significant applications in scientific research and clinical diagnostics:
Secretin holds the distinction of being the first hormone ever identified, discovered in 1902 by Bayliss and Starling during experiments on pancreatic secretion [1] [6] [9]. This landmark discovery established the conceptual foundation of endocrinology – chemical messengers acting at a distance. The full-length secretin molecule is a 27-amino acid peptide (H-His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂) produced by enteroendocrine S-cells in the duodenum and proximal jejunum [8]. Its primary physiological role is the regulation of pancreatic and biliary bicarbonate secretion to neutralize gastric acid entering the duodenum [6] [7].
Research into secretin evolved significantly after its purification and sequencing by Jorpes and Mutt in the 1960s [8] [9]. This paved the way for synthetic production and detailed structure-function studies. Scientists soon recognized that truncated fragments of peptide hormones could retain biological activity, act as antagonists, or provide insights into receptor-binding domains. Consequently, systematic investigation into secretin fragments began, focusing on identifying the minimal sequence required for receptor binding and activation. These studies revealed that while the N-terminus (particularly residues 1-4) is critical for full agonist activity, shorter C-terminal fragments like Secretin (5-27) possess distinct biological properties [8].
Table 1: Key Structural Features of Full-Length Secretin vs. Secretin (5-27)
Characteristic | Secretin (1-27) | Secretin (5-27) (porcine) |
---|---|---|
Amino Acid Sequence | H-HSDGTFTSELSKLRDSARLQRLLQGLV-NH₂ | H-TFTSELSKLRDSARLQRLLQGLV-NH₂ |
Length (aa) | 27 | 23 |
N-terminal Residues | His-Ser-Asp-Gly (1-4) | Thr-Phe-Thr-Ser (5-8) |
C-terminal Residues | Gly-Leu-Val-NH₂ (Amidated) | Gly-Leu-Val-NH₂ (Amidated) |
Molecular Weight | ~3055 Da | ~2659 Da [2] [4] |
Synonyms | Secretin | SQ 19301 [2] |
CAS Number | 108153-74-8 (Human) | 19665-15-7 [2] |
Porcine models were instrumental in the discovery and characterization of Secretin (5-27). The initial purification of natural secretin by Jorpes and Mutt utilized porcine duodenal mucosa [8] [9]. This established pigs as a primary source for secretin isolation and subsequent fragment studies. The deliberate chemical synthesis of Secretin (5-27) followed as researchers aimed to probe the functional importance of the N-terminal tetrapeptide (His-Ser-Asp-Gly).
Key milestones in the identification and characterization of Secretin (5-27) include:
Table 2: Key Milestones in Secretin (5-27) (porcine) Research
Time Period | Milestone Achievement | Significance | Primary Model/Technique |
---|---|---|---|
Early 1960s | Purification & Sequencing of Porcine Secretin (1-27) | Provided the full sequence enabling fragment synthesis | Porcine Duodenal Mucosa Extraction |
Late 1970s | Chemical Synthesis of Secretin Fragments | Enabled production of pure Secretin (5-27) for research | Solid-Phase Peptide Synthesis |
Early 1980s | Radioligand Binding Assays | Demonstrated reduced but measurable affinity of SCT(5-27) for SCTR | Pancreatic Acinar/Cell Membranes |
Mid 1980s | Characterization as Partial Agonist/Antagonist | Defined functional role: Weak stimulator, blocks full SCT(1-27) action | Isolated Pancreatic Ducts, cAMP Measurement |
Ongoing | Tool for Receptor Activation Studies | Used to map receptor binding domains and activation mechanisms | Cell Lines Expressing Recombinant SCTR |
Peptide screening methodologies were crucial for identifying, isolating, and characterizing Secretin (5-27) and other biologically active fragments. This approach involves systematically testing pools or libraries of peptides for specific interactions or activities [1] [2] [5].
Specific applications of peptide screening to Secretin (5-27) include:
Peptide screening thus provided the necessary tools to move from the identification of secretin as a hormone to the precise characterization of its active fragments like Secretin (5-27), enabling their use as specific pharmacological tools to dissect secretin receptor signaling and physiology.
Table 3: Peptide Screening Applications in Secretin (5-27) Characterization
Screening Method | Application to Secretin (5-27) | Key Findings/Outcomes |
---|---|---|
Radioimmunoassay (RIA) | Detection & Quantification in mixtures; Assessment of antibody specificity | Confirmed immunoreactivity (C-terminal/mid-region Abs); Revealed lot variability in early SCT preps [5] |
Functional Bioassay | Isolation based on inhibitory activity (cAMP, pancreatic secretion) | Identified SCT(5-27) as a partial agonist/antagonist; Differentiated from inactive fragments |
Chromatography (HPLC) | Purification; Assessment of purity and homogeneity | Isolated pure SCT(5-27); Detected contaminants in peptide preps (e.g., other GI hormones) [5] |
Mass Spectrometry (MS) | Precise molecular weight confirmation; Sequence verification | Verified MW ~2659 Da; Confirmed sequence H-TFTSELSRLRDSARLQRLLQGLV-NH₂ [2] [4] |
Receptor Binding Assay | Affinity measurement; Competition studies | Determined Kd >> SCT(1-27); Proved competitive inhibition of SCT(1-27) binding [7] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7